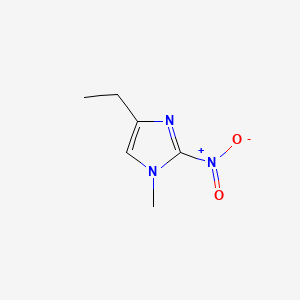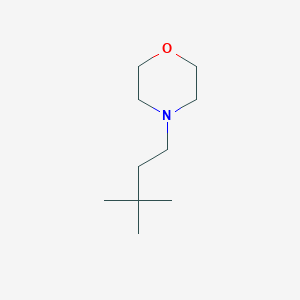
4-(3,3-Dimethylbutyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethylbutyl)morpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This particular compound is characterized by the presence of a 3,3-dimethylbutyl group attached to the nitrogen atom of the morpholine ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbutyl)morpholine typically involves the reaction of morpholine with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine attacks the carbon atom of the alkyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Dimethylbutyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(3,3-Dimethylbutyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used as a solvent and intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Dimethylbutyl)morpholine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound of 4-(3,3-Dimethylbutyl)morpholine, used widely in organic synthesis.
4-(4-Chlorobutyl)morpholine: Another derivative with different substituents, used in similar applications.
4-(2-Chloroethyl)morpholine: A related compound with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the 3,3-dimethylbutyl group, which imparts specific steric and electronic properties. This makes it suitable for applications where other morpholine derivatives may not be as effective. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
29846-91-1 |
|---|---|
Fórmula molecular |
C10H21NO |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
4-(3,3-dimethylbutyl)morpholine |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)4-5-11-6-8-12-9-7-11/h4-9H2,1-3H3 |
Clave InChI |
PYOXIJHTSXVKMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


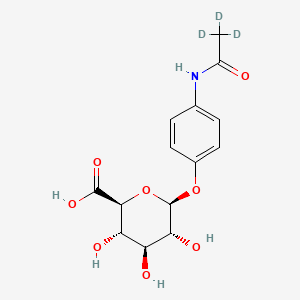
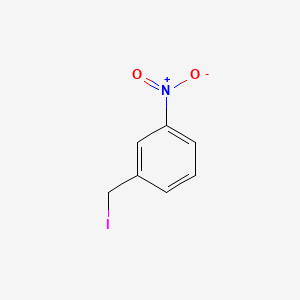
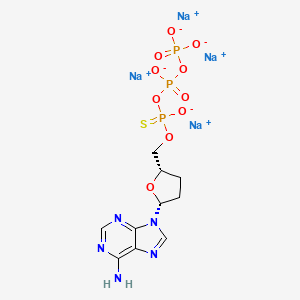
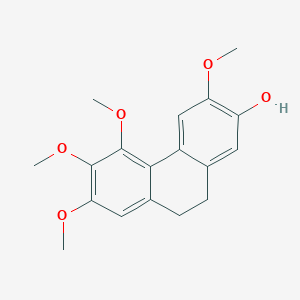
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)
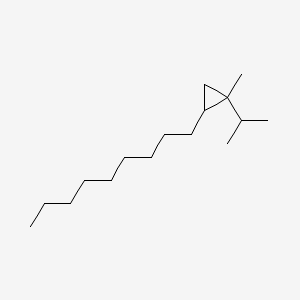
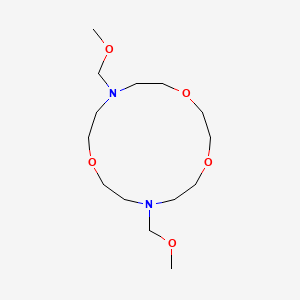
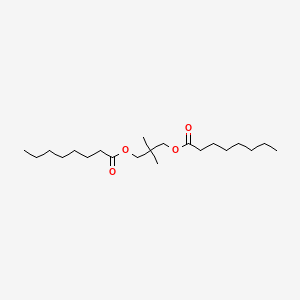
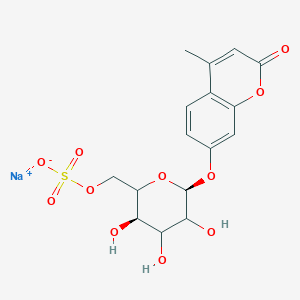
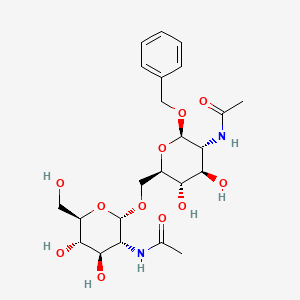
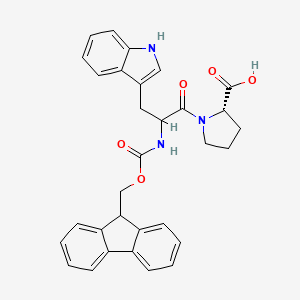

![Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)](/img/structure/B13819364.png)
